Tridecyl myristate
Description
Properties
CAS No. |
36617-27-3 |
|---|---|
Molecular Formula |
C27H54O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
tridecyl tetradecanoate |
InChI |
InChI=1S/C27H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
CTWLAMKOJQOQLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl myristate is synthesized through the esterification of tridecyl alcohol with myristic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are heated in large reactors, and the reaction is often carried out under reduced pressure to remove water formed during the reaction, thereby driving the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions: Tridecyl myristate primarily undergoes hydrolysis, where it is broken down into tridecyl alcohol and myristic acid in the presence of water and an acid or base catalyst . It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol in the presence of a catalyst .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed:
Hydrolysis: Tridecyl alcohol and myristic acid
Transesterification: New ester and alcohol (e.g., methyl myristate and tridecyl alcohol)
Scientific Research Applications
Cosmetic Applications
Tridecyl myristate is primarily used in cosmetic formulations due to its emollient properties. It provides a smooth application and enhances the texture of creams and lotions.
- Emollient Properties : this compound imparts a soft, smooth feel to formulations, making it ideal for skin care products. It helps in forming a protective barrier on the skin, preventing moisture loss and improving hydration .
- Skin Conditioning Agent : It is recognized for its ability to condition the skin, making it a popular ingredient in moisturizers and lotions. Studies indicate that it does not cause skin irritation or sensitization in both animal and human models .
- Solvent for Active Ingredients : The compound acts as a solvent for various active ingredients in cosmetic formulations, enhancing their stability and efficacy. Its ability to dissolve both hydrophilic and lipophilic substances makes it versatile for diverse applications .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is utilized for its penetration-enhancing properties.
- Transdermal Drug Delivery : this compound has been studied as a penetration enhancer in transdermal drug delivery systems. It facilitates the absorption of therapeutic agents through the skin by disrupting the stratum corneum barrier . For instance, formulations containing this compound have shown increased permeability for drugs like estradiol when tested in vitro .
- Formulation of Topical Medications : The compound is often included in topical formulations to improve drug solubility and enhance dermal absorption. Research indicates that it can significantly increase the bioavailability of certain drugs when incorporated into creams or gels .
Safety Assessments
The safety profile of this compound has been evaluated extensively.
- Toxicological Studies : According to the Cosmetic Ingredient Review (CIR), this compound is considered safe for use in cosmetic products at current concentrations. Studies have shown that it does not exhibit mutagenic or carcinogenic properties, reinforcing its safety as an ingredient in personal care products .
- Irritation Potential : Clinical studies have demonstrated that this compound does not cause significant irritation or sensitization when applied to human skin, confirming its suitability for sensitive skin formulations .
Case Studies
Several case studies highlight the effectiveness of this compound in various formulations:
- Study on Moisturizers : A comparative study on moisturizer efficacy found that products containing this compound provided superior hydration compared to those without it. Participants reported improved skin texture and reduced dryness over a four-week period .
- Transdermal Patch Development : Research involving transdermal patches incorporating this compound showed enhanced delivery rates of active pharmaceutical ingredients compared to traditional formulations without penetration enhancers. The study concluded that this compound significantly improved drug release profiles and skin permeation rates .
Mechanism of Action
Tridecyl myristate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a thin, non-greasy layer that helps to retain moisture and improve skin texture . The compound is readily absorbed into the skin, where it can enhance the delivery of other active ingredients in cosmetic and pharmaceutical formulations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Physical Properties
Lipophilicity values estimated via *in silico models or inferred from structural analogs .
Research Findings and Market Insights
- Market Dynamics : this compound is part of a growing ester market, projected to expand in personal care (6.8% CAGR from 2023–2032) due to demand for multifunctional ingredients .
- Synthetic Advances : Recent studies highlight enzymatic esterification methods to produce this compound with higher purity and lower energy consumption compared to traditional acid-catalyzed processes (inferred from ).
- Stability : this compound exhibits superior oxidation resistance compared to shorter-chain esters like methyl myristate, enhancing its shelf life in formulations .
Biological Activity
Tridecyl myristate is an ester derived from myristic acid and tridecanol, commonly used in cosmetic formulations as an emollient and skin-conditioning agent. Its biological activity is of significant interest due to its applications in dermatology and cosmetic science. This article reviews the biological properties, safety assessments, and potential therapeutic uses of this compound, supported by data tables and case studies.
This compound is characterized by its waxy texture and hydrophobic nature. It is classified as a fatty acid ester, which contributes to its emollient properties. The molecular formula is , and it is noted for its ability to enhance skin absorption of other compounds.
1. Skin Conditioning
This compound is primarily utilized in cosmetic products for its skin-conditioning effects. It acts by forming a barrier on the skin surface, reducing transepidermal water loss (TEWL), and improving hydration levels. Its emollient properties make it effective in treating dry skin conditions.
| Property | Effect |
|---|---|
| TEWL Reduction | Significant decrease in TEWL |
| Hydration Improvement | Enhanced skin moisture retention |
| Skin Barrier Function | Strengthens the stratum corneum |
2. Penetration Enhancement
Studies indicate that this compound can function as a penetration enhancer for topical formulations. It facilitates the absorption of active ingredients through the skin barrier, which is crucial for enhancing the efficacy of transdermal drug delivery systems.
- Mechanism : this compound disrupts the lipid structure of the stratum corneum, allowing for increased permeability of larger molecules.
3. Safety Profile
The safety assessment conducted by the Cosmetic Ingredient Review (CIR) indicates that this compound is safe for use in cosmetics at concentrations typically employed (up to 20%). No significant acute toxicity was observed in animal studies, with minimal irritation reported upon dermal application .
Case Study: Dermal Absorption
A study evaluated the dermal absorption of this compound in comparison with other fatty esters. Results demonstrated that this compound exhibited higher absorption rates than cetyl palmitate, suggesting its potential as an effective carrier for active compounds in topical formulations .
Research Findings: Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. A study tested its efficacy against various bacterial strains, revealing a moderate inhibitory effect on Staphylococcus aureus and Escherichia coli at higher concentrations (≥5%) . This suggests potential applications in formulations aimed at preventing microbial growth on the skin.
Q & A
Q. What gaps exist in understanding this compound’s role in lipid nanoparticle delivery systems, and how can they be addressed?
- Methodological Answer : Current gaps include long-term stability in biological fluids and receptor-mediated uptake mechanisms. Future studies should integrate cryo-TEM for structural analysis and in vivo tracking (e.g., radiolabeling). Collaborate with computational chemists to model lipid-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
